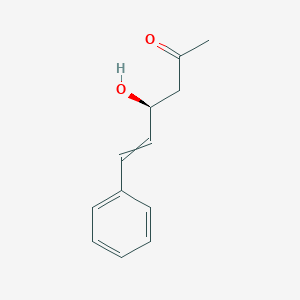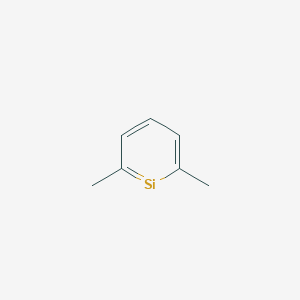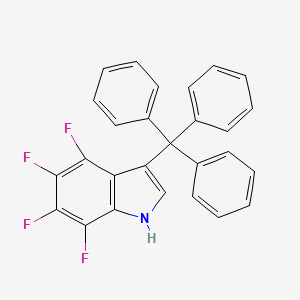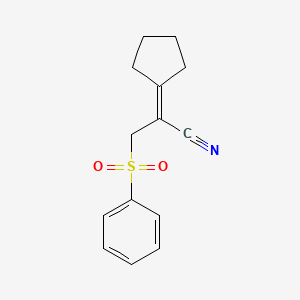![molecular formula C23H28 B12591865 Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- CAS No. 649556-35-4](/img/structure/B12591865.png)
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with two methyl groups and a propyl chain that is further substituted with a phenylcyclohexylidene group. The structure of this compound imparts unique chemical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like AlCl₃.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or oleum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halobenzenes, while nitration produces nitrobenzenes.
Applications De Recherche Scientifique
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with other aromatic systems, while the phenylcyclohexylidene group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,4-dimethyl-2-pentyl-
- Benzene, 2-ethyl-1,4-dimethyl-
- Benzene, 1,2-dimethyl-4-nitro-
Uniqueness
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is unique due to the presence of the phenylcyclohexylidene group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack this specific substituent.
Propriétés
Numéro CAS |
649556-35-4 |
|---|---|
Formule moléculaire |
C23H28 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]benzene |
InChI |
InChI=1S/C23H28/c1-18-11-12-19(2)23(17-18)10-6-7-20-13-15-22(16-14-20)21-8-4-3-5-9-21/h3-5,7-9,11-12,17,22H,6,10,13-16H2,1-2H3 |
Clé InChI |
MAJSTNBQKLQDKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCC=C2CCC(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)




![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
